1-(2,3-Dimethylphenyl)hexan-1-one

Catalog No.
S8257474
CAS No.
M.F
C14H20O
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dimethylphenyl)hexan-1-one

Product Name

1-(2,3-Dimethylphenyl)hexan-1-one

IUPAC Name

1-(2,3-dimethylphenyl)hexan-1-one

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-4-5-6-10-14(15)13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3

InChI Key

VLDXDEMEFUEGAF-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=CC=CC(=C1C)C

Canonical SMILES

CCCCCC(=O)C1=CC=CC(=C1C)C

1-(2,3-Dimethylphenyl)hexan-1-one is an organic compound classified as a ketone. It features a hexanone backbone with a dimethylphenyl substituent at one end. Its molecular formula is C13H18OC_{13}H_{18}O, and it has a molecular weight of approximately 206.28 g/mol. The compound's structure can be represented as follows:

This configuration indicates that the compound contains both aromatic and aliphatic components, contributing to its chemical properties and reactivity.

Typical of ketones, including:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized products, depending on the oxidizing agents used.
  • Reduction: Under reducing conditions, it can yield secondary alcohols or alkanes.
  • Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic addition reactions, allowing for the introduction of various nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles depending on the desired substitution.

Several synthetic routes have been developed for producing 1-(2,3-Dimethylphenyl)hexan-1-one:

  • Friedel-Crafts Acylation: This method involves the reaction of 2,3-dimethylphenol with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Grignard Reaction: Another potential synthesis route could involve the reaction of a Grignard reagent derived from 2,3-dimethylphenylmagnesium bromide with an appropriate carbonyl compound.

Both methods require careful control of reaction conditions to ensure high yields and purity of the final product.

1-(2,3-Dimethylphenyl)hexan-1-one has potential applications in various fields:

  • Fragrance Industry: Due to its aromatic properties, it may be used in perfumes and scented products.
  • Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex pharmaceuticals.
  • Chemical Research: Utilized in studies involving organic synthesis and reaction mechanisms.

Several compounds share structural similarities with 1-(2,3-Dimethylphenyl)hexan-1-one. Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
1-(2-Methylphenyl)pentan-1-oneC_{12}H_{16}OSimilar ketone structure; one methyl group less.
1-(3-Methylphenyl)hexan-1-oneC_{13}H_{18}ODifferent positioning of methyl group; potential variation in biological activity.
1-(4-Methylphenyl)hexan-1-oneC_{13}H_{18}OPara-substituted aromatic ring; may exhibit different physical properties.
1-(2-Ethylphenyl)hexan-1-oneC_{14}H_{20}OContains an ethyl group instead of a methyl group; larger size may affect interactions.

Uniqueness

The unique aspect of 1-(2,3-Dimethylphenyl)hexan-1-one lies in its specific arrangement of methyl groups on the aromatic ring and its aliphatic chain length. This configuration potentially influences its reactivity and biological activity compared to other similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

204.151415257 g/mol

Monoisotopic Mass

204.151415257 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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